tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-5-7-11(8-6-10)12(16-18)9-15-13(17)19-14(2,3)4/h5-8,18H,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQXCAOHTVNFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Oxidation Approaches
Catalytic oxidation methods, particularly those involving transition metals, are critical for forming hydroxyimino groups. A notable protocol from rhodium-catalyzed sulfoximine synthesis (Table 1) offers a framework for potential adaptation.
| Component | Conditions | Yield | Reference |
|---|---|---|---|
| Rh₂(OAc)₄ (2.5 mol%) | CH₂Cl₂, 40°C, 8 h, PhI(OAc)₂, MgO | 85–93% | |
| Substrate | Sulfoxides + (Boc)₂O |
Mechanistic Insight :
Rhodium catalysts facilitate oxidative coupling of sulfoxides with carbamates, forming sulfoximines. This method could be repurposed to generate hydroxyimino groups by replacing sulfoxides with appropriate precursors (e.g., sulfides or amines) and optimizing oxidants for C=N-OH bond formation.
Condensation and Oximation Reactions
Hydroxyimino groups are often synthesized via oximation of ketones. For the target compound, this involves condensing 4-methylacetophenone with hydroxylamine under acidic or basic conditions, followed by Boc protection (Figure 1).
Proposed Route :
- Oximation : 4-Methylacetophenone + NH₂OH → 2-Hydroxyimino-2-(4-methylphenyl)ethylamine.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Key Challenges :
- Steric hindrance from the 4-methylphenyl group may reduce reaction efficiency.
- Competing side reactions (e.g., dehydration to nitriles) require precise pH control.
Mannich-Type Reactions
Mannich reactions enable C–N bond formation, potentially constructing the ethyl-4-methylphenyl backbone. A generic protocol from serine-derived carbamates (Table 2) illustrates this strategy.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | N-BOC-D-Serine + benzylamine, E.A., NMM | 81.6% | |
| Alkylation | Methyl sulfate, KOH, TBAB | 92–97% |
Adaptation :
Replace benzylamine with 4-methylbenzylamine and optimize alkylation agents to introduce the hydroxyimino group.
Protection and Deprotection Strategies
Boc protection is routinely employed in carbamate synthesis. Efficient methods include:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Fe(OTf)₃ (1 mol%) | Neat, 20°C, 5 min | 99% | |
| Guanidine HCl (15%) | EtOH, 35–40°C, 15 min | 96% |
Critical Considerations :
- Solvent-free or ionic liquid systems minimize side reactions.
- Catalyst recovery (e.g., Fe₃O₄@MCM-41-Zr-piperazine) improves sustainability.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Rh-Catalyzed Oxidation | High selectivity, scalable | Limited substrate scope |
| Oximation | Simple reagents, low cost | pH sensitivity, side reactions |
| Mannich Reaction | Direct C–N bond formation | Steric hindrance in alkylation |
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a. tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate ()
- Structural Difference: Replaces the hydroxyimino group with an amino group and the 4-methylphenyl with 4-methoxyphenyl.
- Impact: The methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to the methyl substituent. The amino group introduces nucleophilicity, making this compound more reactive in amide bond formations or alkylation reactions.
- Application : Likely used in peptide synthesis or as a precursor for bioactive molecules targeting serotonin receptors .
b. tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate ()
- Structural Difference: Positional isomerism (amino group at C1 vs. C2) and retention of the 4-methylphenyl group.
- Impact :
- Altered stereochemistry may affect binding affinity in chiral environments, such as enzyme active sites.
- Reduced steric hindrance at the oxime position could influence reaction kinetics.
- Application: Potential use in asymmetric synthesis or as a building block for kinase inhibitors .
Functional Group Variations
a. tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate ()
- Structural Difference: Lacks the 4-methylphenyl group, featuring only the hydroxyimino-ethyl-Boc backbone.
- The oxime group remains reactive, but without aromatic stabilization, the compound may exhibit lower thermal stability.
- Application : Suitable for generating metal complexes or as a ligand in catalysis .
Ethyl carbamate and vinyl carbamate ()
- Structural Simplicity : Lack Boc and aromatic groups.
- Impact: Ethyl carbamate is a known carcinogen in rodents, inducing hepatic and lung tumors. Vinyl carbamate exhibits ~10x higher carcinogenic potency due to metabolic activation to DNA-reactive epoxides. In contrast, the bulky tert-butyl group in the target compound likely reduces metabolic conversion to toxic intermediates, improving safety profiles.
- Relevance : Highlights the importance of structural modifications in mitigating carbamate-related toxicity .
Biological Activity
tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate is a synthetic organic compound with the molecular formula C14H20N2O3. This compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a hydroxyimino moiety and a 4-methylphenyl ethyl chain. Its unique structure suggests potential applications in medicinal chemistry and organic synthesis, particularly due to its reactivity and biological activity.
- Molecular Weight : 252.33 g/mol
- IUPAC Name : this compound
- CAS Number : 778617-30-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, which may include:
- Antioxidant Activity : The hydroxyimino group may contribute to its ability to scavenge free radicals, thereby offering protective effects against oxidative stress.
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, which could be beneficial in treating diseases like cancer and neurodegenerative disorders.
- Neuroprotective Effects : Preliminary studies suggest that this compound might protect neuronal cells from damage induced by amyloid-beta peptides, similar to other compounds that have shown promise in Alzheimer's disease models.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Interactions : The compound may bind to active sites of enzymes, altering their activity through competitive inhibition or allosteric modulation.
- Cell Signaling Pathways : It may influence signaling pathways involved in cell survival and apoptosis, particularly in neuronal cells.
Case Studies
-
Neuroprotective Study :
- A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that the compound reduced TNF-α levels and oxidative stress markers, suggesting a protective effect against neuroinflammation induced by Aβ .
- Enzyme Inhibition :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| Similar Compound A | Low | Yes | No |
| Similar Compound B | High | No | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
